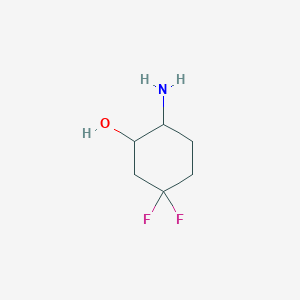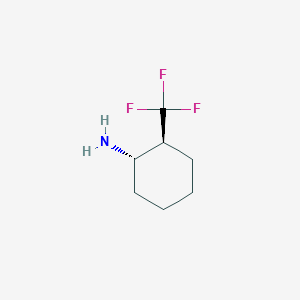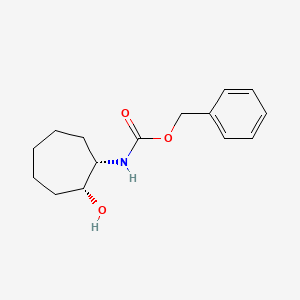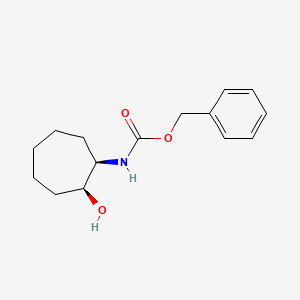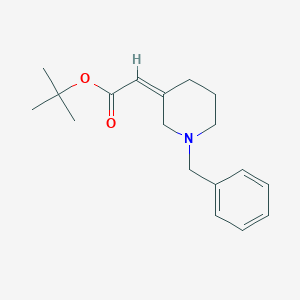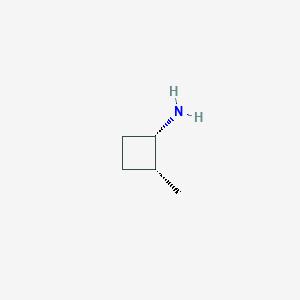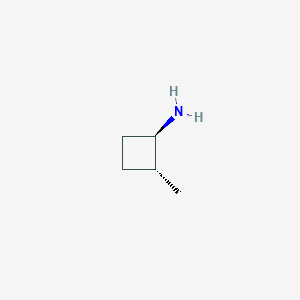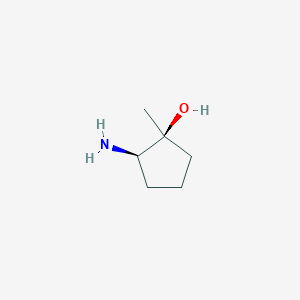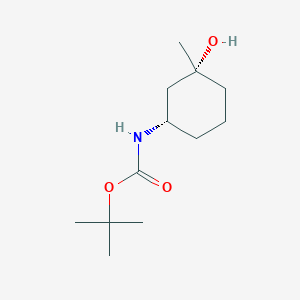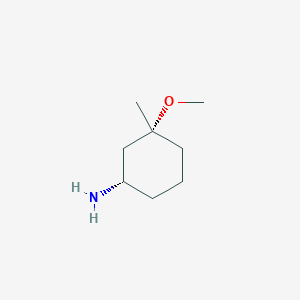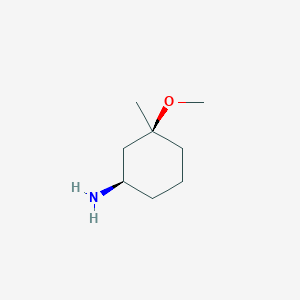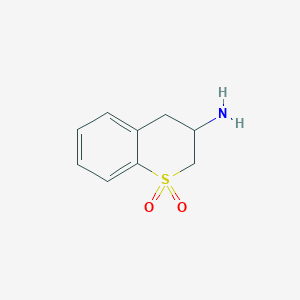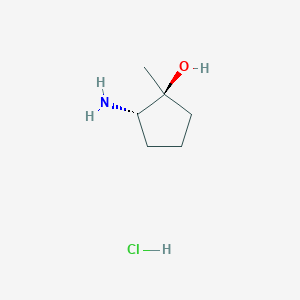
trans-2-Amino-1-methyl-cyclopentanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Amino-1-methyl-cyclopentanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, featuring an amino group and a methyl group attached to the cyclopentane ring. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Amino-1-methyl-cyclopentanol hydrochloride typically involves the following steps :
Starting Material: The synthesis begins with (1R,2R)-2-amino-cyclopentane carboxylic acid.
Protection and Esterification: The amino group is protected, and the carboxylic acid is esterified using anhydrous methanol, potassium carbonate, and ethyl chloroacetate at room temperature.
Hydrolysis and Deprotection: The intermediate product undergoes hydrolysis and deprotection using potassium hydroxide and dilute hydrochloric acid to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection, esterification, hydrolysis, and deprotection, with careful monitoring of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: trans-2-Amino-1-methyl-cyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: trans-2-Amino-1-methyl-cyclopentanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structure allows for the exploration of new drug candidates targeting specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various manufacturing processes .
作用机制
The mechanism of action of trans-2-Amino-1-methyl-cyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, modulating the function of enzymes and receptors involved in these processes .
相似化合物的比较
- trans-2-Aminocyclopentanol hydrochloride
- cis-2-Amino-1-methyl-cyclopentanol hydrochloride
Comparison:
- Structural Differences: trans-2-Amino-1-methyl-cyclopentanol hydrochloride has a trans configuration, while cis-2-Amino-1-methyl-cyclopentanol hydrochloride has a cis configuration. This difference in configuration affects their chemical reactivity and biological activity .
- Reactivity: The trans configuration generally provides more stability and less steric hindrance, making this compound more suitable for certain reactions .
- Applications: Both compounds have similar applications in research and industry, but their specific uses may vary based on their reactivity and stability .
属性
IUPAC Name |
(1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJHZJMTNNEHSD-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
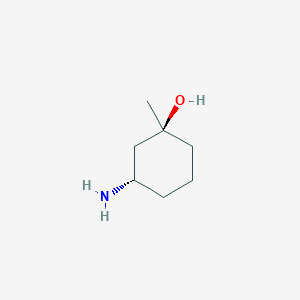
![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)
